1-[(6-Chloropyridine-3-carbonyl)amino]-3-methylthiourea
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Overview
Description
1-[(6-Chloropyridine-3-carbonyl)amino]-3-methylthiourea is a chemical compound with the molecular formula C8H9ClN4OS. It is known for its unique structure, which includes a pyridyl group, a hydrazine moiety, and a carbothioamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-Chloropyridine-3-carbonyl)amino]-3-methylthiourea typically involves the reaction of 6-chloro-3-pyridinecarboxylic acid with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[(6-Chloropyridine-3-carbonyl)amino]-3-methylthiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield hydrazine derivatives with altered functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridyl and carbothioamide moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives with potential biological activity .
Scientific Research Applications
1-[(6-Chloropyridine-3-carbonyl)amino]-3-methylthiourea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(6-Chloropyridine-3-carbonyl)amino]-3-methylthiourea involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazine derivatives and pyridyl-containing molecules, such as:
1-[(6-Chloropyridine-3-carbonyl)amino]-3-methylthiourea analogs: These compounds have similar structures but may differ in specific functional groups or substituents.
Hydrazine derivatives: Compounds like hydrazinecarbothioamide and its analogs share similar chemical properties and reactivity.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
680217-45-2 |
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Molecular Formula |
C8H9ClN4OS |
Molecular Weight |
244.7 g/mol |
IUPAC Name |
1-[(6-chloropyridine-3-carbonyl)amino]-3-methylthiourea |
InChI |
InChI=1S/C8H9ClN4OS/c1-10-8(15)13-12-7(14)5-2-3-6(9)11-4-5/h2-4H,1H3,(H,12,14)(H2,10,13,15) |
InChI Key |
OMAVPADQOQULCW-UHFFFAOYSA-N |
SMILES |
CNC(=S)NNC(=O)C1=CN=C(C=C1)Cl |
Canonical SMILES |
CNC(=S)NNC(=O)C1=CN=C(C=C1)Cl |
Origin of Product |
United States |
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